An In-depth Technical Guide to 2-(4-(Dimethylamino)phenyl)acetohydrazide
An In-depth Technical Guide to 2-(4-(Dimethylamino)phenyl)acetohydrazide
CAS Number: 100133-14-0
This technical guide provides a comprehensive overview of 2-(4-(Dimethylamino)phenyl)acetohydrazide, a versatile chemical compound with potential applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, and potential biological significance.
Chemical and Physical Properties
While specific experimental data for 2-(4-(Dimethylamino)phenyl)acetohydrazide is limited in publicly available literature, its key properties can be summarized. Further experimental validation is recommended for precise characterization.
Table 1: Physicochemical Properties of 2-(4-(Dimethylamino)phenyl)acetohydrazide
| Property | Value | Source/Method |
| CAS Number | 100133-14-0 | [1] |
| Molecular Formula | C₁₀H₁₅N₃O | Pharmaffiliates |
| Molecular Weight | 193.25 g/mol | Pharmaffiliates |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Synonyms | 2-(4-Dimethylamino-phenyl)acetic acid hydrazide | Pharmaffiliates |
Synthesis
A plausible and commonly employed synthetic pathway for 2-(4-(Dimethylamino)phenyl)acetohydrazide involves a two-step process starting from 4-(dimethylamino)phenylacetic acid. This method includes the initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-(dimethylamino)phenyl)acetate
This initial step involves the conversion of 4-(dimethylamino)phenylacetic acid to its corresponding ethyl ester. A standard Fischer esterification method can be employed.
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Materials:
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4-(Dimethylamino)phenylacetic acid (1.0 eq)
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Absolute ethanol (excess, as solvent)
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Concentrated sulfuric acid (catalytic amount)
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Procedure:
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In a round-bottom flask, dissolve 4-(dimethylamino)phenylacetic acid in an excess of absolute ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
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After completion, cool the mixture and remove the excess ethanol under reduced pressure.
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Neutralize the residue with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-(dimethylamino)phenyl)acetate.
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Purify the crude product by column chromatography if necessary.
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Step 2: Synthesis of 2-(4-(Dimethylamino)phenyl)acetohydrazide
The final step is the conversion of the ethyl ester to the desired acetohydrazide through reaction with hydrazine hydrate.
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Materials:
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Ethyl 2-(4-(dimethylamino)phenyl)acetate (1.0 eq)
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Hydrazine hydrate (1.1-1.5 eq)[2]
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Ethanol (as solvent)
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Procedure:
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Dissolve ethyl 2-(4-(dimethylamino)phenyl)acetate in ethanol in a round-bottom flask.
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Add hydrazine hydrate to the solution.
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Reflux the reaction mixture for 2-5 hours, monitoring the reaction progress by TLC.[1][3]
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Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
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Collect the solid product by filtration and wash with a small amount of cold ethanol.
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The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
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Synthesis Workflow
Caption: Synthetic pathway for 2-(4-(Dimethylamino)phenyl)acetohydrazide.
Potential Biological Activity and Applications
Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities. While specific studies on 2-(4-(Dimethylamino)phenyl)acetohydrazide are not extensively reported, related compounds have shown promise in several therapeutic areas. The presence of the hydrazide functional group makes this compound a valuable intermediate for the synthesis of a variety of heterocyclic compounds with potential pharmacological properties.
The dimethylamino group on the phenyl ring is a strong electron-donating group, which may influence the compound's biological activity and make it a candidate for studies related to:
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Antimicrobial and Antifungal Activity: The core structure is a common scaffold in compounds investigated for their effects against various pathogens.[4]
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Anticancer Properties: Phenylacetic acid derivatives are utilized in the synthesis of anticancer drugs.[4]
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Enzyme Inhibition: The functional groups present suggest potential for interaction with enzyme active sites.[4]
Further research is necessary to fully elucidate the biological profile of 2-(4-(Dimethylamino)phenyl)acetohydrazide.
Predicted Spectral Data
In the absence of experimentally obtained spectra, computational predictions can provide valuable insights for characterization.
Predicted ¹H-NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
Caption: Predicted ¹H-NMR chemical shifts for the compound.
Predicted ¹³C-NMR Spectrum
The carbon NMR spectrum would complement the proton NMR data for structural confirmation.
Caption: Predicted ¹³C-NMR chemical shifts for the compound.
Predicted IR Spectrum
Infrared spectroscopy can be used to identify the key functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (hydrazide) | 3200-3400 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2800-3000 |
| C=O Stretch (amide I) | 1650-1680 |
| N-H Bend (amide II) | 1510-1550 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch | 1250-1350 |
Safety and Handling
Detailed toxicological data for 2-(4-(Dimethylamino)phenyl)acetohydrazide is not available. Standard laboratory safety precautions should be followed when handling this compound. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-(4-(Dimethylamino)phenyl)acetohydrazide is a chemical intermediate with significant potential for use in the synthesis of novel compounds with diverse biological activities. This guide provides a foundational understanding of its properties and a practical approach to its synthesis. Further experimental investigation is crucial to fully characterize this compound and explore its applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
